4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 2,3-dihydro-1H-indole-1-sulfonyl group attached to the benzamide core and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent. Its structure combines a sulfonamide-linked indole moiety with a methoxy-substituted arylthiazole, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-32-20-10-6-17(7-11-20)22-16-33-25(26-22)27-24(29)19-8-12-21(13-9-19)34(30,31)28-15-14-18-4-2-3-5-23(18)28/h2-13,16H,14-15H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWPIPNLQPRJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling through sulfonylation and amidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ():
- Key Difference : Replaces the dihydroindole sulfonyl with a bis(2-methoxyethyl)sulfamoyl group.
- Impact : The bis-methoxyethyl chain increases hydrophilicity and reduces steric hindrance compared to the rigid dihydroindole system. This may improve solubility but reduce target-binding affinity due to weaker van der Waals interactions .
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Key Difference: Substitutes diethylsulfamoyl for dihydroindole sulfonyl and nitro for methoxy on the thiazole phenyl ring.
Variations in the Thiazole-Attached Aryl Group
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Key Difference: Replaces the methoxyphenyl with a methylphenyl group and introduces a phenoxy substituent. Impact: The methyl group increases lipophilicity (logP ~3.5 vs.
N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide ():
Core Scaffold Modifications
- 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Key Difference: Uses a dihydroisoquinoline sulfonyl group and a benzothiazole instead of thiazole. The benzothiazole may improve fluorescence properties for imaging applications .
Physicochemical and Pharmacokinetic Comparisons
- Key Trends :
- Bulkier substituents (e.g., iodine) increase molecular weight and logP, reducing aqueous solubility.
- Electron-withdrawing groups (e.g., nitro) lower logP but may enhance metabolic oxidation.
Biological Activity
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative featuring a unique combination of indole and thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
The synthesis of the compound typically involves the reaction of 2,3-dihydroindole with sulfonyl chloride derivatives in the presence of a base such as triethylamine. The resulting sulfonyl indole intermediate is then reacted with an appropriate acylating agent to yield the final product.
Chemical Structure
The IUPAC name for this compound is N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 342.40 g/mol |
| InChI | InChI=1S/C17H18N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
Anticancer Activity
Research indicates that compounds containing indole and thiazole moieties exhibit significant anticancer properties . A study reported that derivatives similar to this compound showed cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. Notably, compounds with lower IC50 values than standard treatments like 5-fluorouracil were identified .
Table 1: Cytotoxicity Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The sulfonyl group can inhibit various enzymes involved in cancer progression, while the indole structure may enhance receptor binding affinity.
Case Studies
Several case studies have demonstrated the efficacy of thiazole and indole derivatives in treating cancer:
-
Case Study on Liver Cancer:
A derivative similar to the target compound was tested in vitro against liver cancer cells and exhibited significant apoptosis induction through caspase activation pathways . -
Colon Cancer Study:
Another study highlighted that compounds with structural similarities showed a marked reduction in cell viability in colon cancer models, with mechanisms involving cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
